molecular formula C16H13ClO5 B6410859 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid CAS No. 1261978-41-9

2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid

Cat. No.: B6410859
CAS No.: 1261978-41-9
M. Wt: 320.72 g/mol
InChI Key: PXYODJZKTZZCGS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure, characterized by the presence of chloro, methoxycarbonyl, and methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-4-methoxycarbonylphenylboronic acid, which is then subjected to Suzuki coupling with 5-methoxybenzoic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of 2-(3-chloro-4-formylphenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 2-(3-chloro-4-methoxycarbonylphenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of 2-(3-azido-4-methoxycarbonylphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 2-(3-Chloro-4-methoxycarbonylphenyl)acetic acid
  • 3-Chloro-4-methoxycarbonylphenylboronic acid

Comparison: Compared to its analogs, 2-(3-Chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the benzoic acid core. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-10-4-6-11(13(8-10)15(18)19)9-3-5-12(14(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYODJZKTZZCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692013
Record name 3'-Chloro-4-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-41-9
Record name 3'-Chloro-4-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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